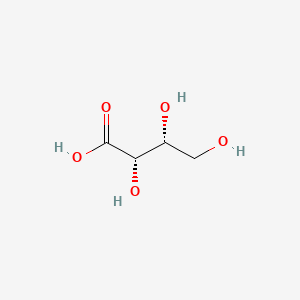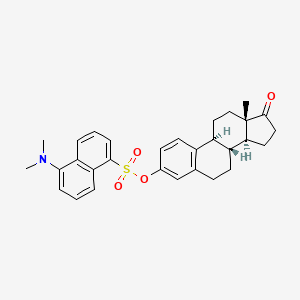![molecular formula C14H22N4O4S B1220799 N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide CAS No. 63031-48-1](/img/structure/B1220799.png)
N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by the presence of a pyrrolidine ring, a methoxy group, an amino group, and a sulfamoyl group attached to a benzamide core.
Méthodes De Préparation
The synthesis of N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.
Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling to Form the Benzamide Core: The final step involves coupling the synthesized intermediates to form the benzamide core under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the sulfamoyl group, leading to the formation of amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide can be compared with similar compounds such as:
N-Methyl-2-pyrrolidone: A solvent with a similar pyrrolidine ring structure but lacking the additional functional groups.
Sulfamethoxazole: An antibiotic with a similar sulfamoyl group but different overall structure.
Methoxybenzamide: A compound with a similar benzamide core but lacking the pyrrolidine and sulfamoyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
4-amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-18-5-3-4-9(18)8-17-14(19)10-6-13(23(16,20)21)11(15)7-12(10)22-2/h6-7,9H,3-5,8,15H2,1-2H3,(H,17,19)(H2,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKNPMJEOVHVCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978950 |
Source


|
| Record name | 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63031-48-1 |
Source


|
| Record name | Mus 1880 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063031481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)

![Methyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1220728.png)







